Binapo

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

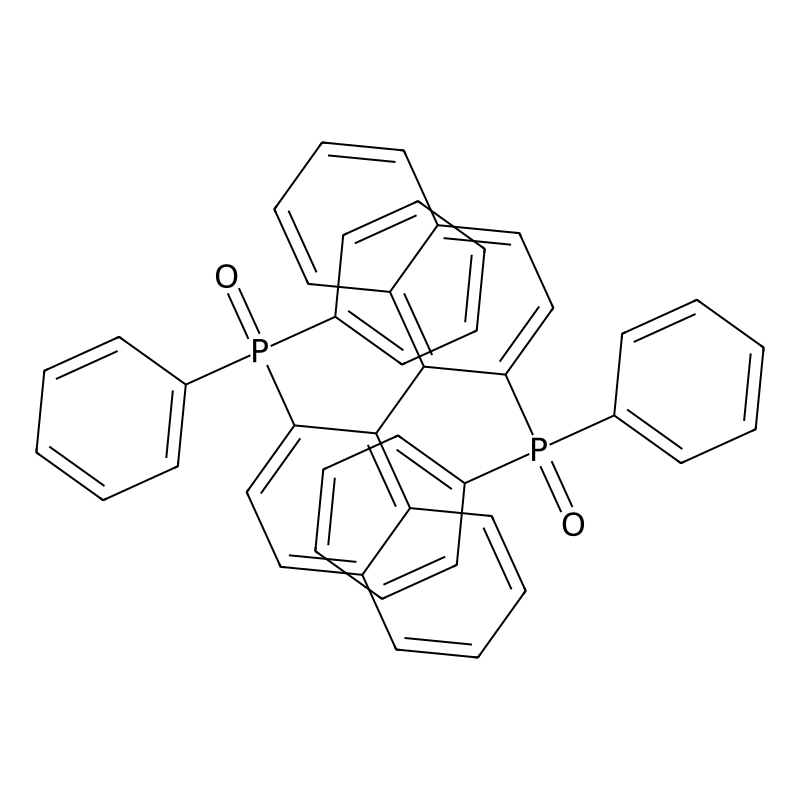

Binapo, also known as (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl or (R)-BINAP, is an axially chiral diphosphine ligand that is a cornerstone of modern asymmetric synthesis. Its C2-symmetric structure, resulting from restricted rotation (atropisomerism) around the binaphthyl bond, creates a well-defined chiral environment when complexed with transition metals like ruthenium, rhodium, and palladium. These complexes are highly effective catalysts for a range of enantioselective transformations, most notably the asymmetric hydrogenation of functionalized ketones and olefins, which is a critical step in the synthesis of optically pure pharmaceuticals and fine chemicals.

Research Fit

References

- [1] Noyori, R. Asymmetric Catalysis in Organic Synthesis; John Wiley & Sons: New York, 1994.

- [2] Kitamura, M., Tokunaga, M., Ohkuma, T., & Noyori, R. (1993). ASYMMETRIC HYDROGENATION OF 3-OXO CARBOXYLATES USING BINAP-RUTHENIUM COMPLEXES: (R)-(−)-METHYL 3-HYDROXYBUTANOATE. Organic Syntheses, 71, 1.

- [3] BINAP. Wikipedia.

- [4] The Indispensable Role of R-BINAP in Modern Asymmetric Catalysis. (2026).

- [6] Noyori Asymmetric Hydrogenation. SynArchive.

In asymmetric catalysis, the ligand's specific chirality dictates the product's stereochemistry. Substituting (R)-BINAP (Binapo) with its (S)-enantiomer will invert the stereocenter of the product, leading to the wrong, and potentially biologically inactive or harmful, isomer. Using the less expensive racemic BINAP is not a viable cost-saving measure, as the presence of both (R) and (S) catalysts will produce a racemic (50:50) mixture of product enantiomers, completely defeating the purpose of asymmetric synthesis. Furthermore, substituting with a different class of ligand, such as SEGPHOS, necessitates complete re-optimization of reaction conditions and may result in a different activity and selectivity profile that is highly dependent on the specific substrate.

Substitution Risk

References

- [1] Noyori, R., Okhuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of β-keto carboxylic esters. A practical, purely chemical access to optically active 3-hydroxy carboxylic esters. Journal of the American Chemical Society, 109(19), 5856–5858.

- [2] Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University.

- [3] rac-BINAP. Common Organic Chemistry. The University of Liverpool.

- [4] Genet, J. P., et al. (2005). Modified BINAP: The How and the Why. Chemical Reviews, 105(5), 1581-1638.

Enantiocontrol in β-Keto Ester Hydrogenation

The choice of a specific BINAP enantiomer directly controls the chirality of the resulting product, a non-negotiable requirement in pharmaceutical synthesis. In the foundational Noyori asymmetric hydrogenation of methyl 3-oxobutanoate, a ruthenium complex of (R)-BINAP yields the (R)-product, methyl (R)-(−)-3-hydroxybutanoate, with an enantiomeric excess (ee) of 99%. Conversely, using the (S)-BINAP ligand under identical conditions produces the opposite (S)-enantiomer with similarly high selectivity. This direct, predictable control makes the selection of the correct enantiomer, such as Binapo ((R)-BINAP), critical for accessing the desired final compound.

| Evidence Dimension | Enantiomeric Excess (% ee) of Product |

| Target Compound Data | (R)-BINAP Catalyst: 99% ee for (R)-product |

| Comparator Or Baseline | (S)-BINAP Catalyst: Produces the opposite (S)-product with high ee |

| Quantified Difference | Complete inversion of product stereochemistry |

| Conditions | Asymmetric hydrogenation of methyl 3-oxobutanoate with a Ru-BINAP catalyst in methanol. |

This evidence directly justifies the procurement of a specific enantiomer to ensure the synthesis of the correct, biologically active stereoisomer of a target molecule.

Process Reproducibility with Established Protocols

For process development and manufacturing, reproducibility is paramount. The Ru-(R)-BINAP catalyst system for β-keto ester hydrogenation is exceptionally well-documented, with detailed procedures published for achieving high performance at scale. For the hydrogenation of methyl 3-oxobutanoate, established protocols demonstrate that a substrate-to-catalyst molar ratio (S/C) of over 2400:1 can be used while achieving quantitative conversion and an enantiomeric excess of 99.3%. This high efficiency, documented in resources like Organic Syntheses, provides a reliable, validated baseline for process chemists, reducing the time and resources needed for optimization compared to less-established ligands.

| Evidence Dimension | Catalytic Efficiency and Selectivity |

| Target Compound Data | S/C Ratio: >2400; Conversion: Quantitative; Enantiomeric Excess: 99.3% ee |

| Comparator Or Baseline | Newer or less-studied ligands requiring extensive process optimization. |

| Quantified Difference | High, validated efficiency (S/C > 2400) under standard, published conditions. |

| Conditions | In situ prepared Ru-(R)-BINAP catalyst, hydrogenation of methyl 3-oxobutanoate in methanol under hydrogen pressure. |

Procuring (R)-BINAP provides access to a wealth of validated, scalable protocols, minimizing process development risk and cost for industrial applications.

Selectivity vs. SEGPHOS in Substrate-Specific Reactions

While both BINAP and SEGPHOS are elite ligands, their performance is substrate-dependent, making ligand choice a critical procurement decision. The structural difference—specifically the narrower dihedral angle of SEGPHOS—can lead to higher enantioselectivity in certain cases. For example, in the Rh-catalyzed 1,4-addition of arylboronic acids to coumarins, a key transformation for synthesizing the drug (R)-tolterodine, (R)-SEGPHOS provided 99.6% ee compared to 88% ee for (R)-BINAP. However, for other reactions, such as the Heck reaction of 2,3-dihydrofuran with aryl triflates, BINAP has shown higher enantioselectivity (76% ee) than some modified versions. This demonstrates that (R)-BINAP remains a critical component of a chemist's toolkit and is often the preferred choice depending on the specific synthetic challenge.

| Evidence Dimension | Enantiomeric Excess (% ee) |

| Target Compound Data | 88% ee (Rh-catalyzed 1,4-addition); 76% ee (Pd-catalyzed Heck reaction) |

| Comparator Or Baseline | (R)-SEGPHOS: 99.6% ee (Rh-catalyzed 1,4-addition) |

| Quantified Difference | Substrate-dependent variation in enantioselectivity (e.g., -11.6% points in the 1,4-addition example). |

| Conditions | Reaction-specific; Rh-catalyzed asymmetric 1,4-addition and Pd-catalyzed asymmetric Heck reaction. |

This highlights the need to procure (R)-BINAP for specific, optimized applications where it outperforms other common high-performance ligands.

Asymmetric Hydrogenation of Functionalized Ketones

For the synthesis of chiral β-hydroxy esters, which are versatile building blocks for pharmaceuticals and natural products. The extensive documentation and proven high enantioselectivity (>99% ee) of Ru-(R)-BINAP catalysts make this compound the go-to choice for reliable and scalable production.

Established Processes in Pharma & Fine Chemicals

When executing a known, validated synthetic route that specifies (R)-BINAP. Its proven performance in the industrial synthesis of products like the anti-inflammatory drug Naproxen demonstrates its reliability in large-scale, high-stakes manufacturing environments where process changes are costly and risky.

Ligand Screening and Catalyst Optimization

As a benchmark standard in the development of new catalytic processes. Given its historical significance and well-understood performance characteristics, (R)-BINAP serves as the essential baseline against which new, potentially superior ligands must be compared to justify their adoption.

Application Fit Matrix

References

- [1] Noyori, R., Okhuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of β-keto carboxylic esters. A practical, purely chemical access to optically active 3-hydroxy carboxylic esters. Journal of the American Chemical Society, 109(19), 5856–5858.

- [3] Genet, J. P., et al. (2005). Modified BINAP: The How and the Why. Chemical Reviews, 105(5), 1581-1638.

XLogP3

GHS Hazard Statements

H412 (50%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Explore Compound Types